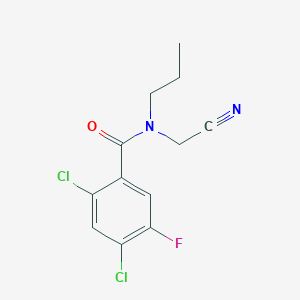

![molecular formula C26H36N6O4 B2742301 2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296312-47-4](/img/structure/B2742301.png)

2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been used as DNA intercalators and have shown cytotoxicity against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo . This method starts with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by different spectral data and elemental analyses . The 1H NMR spectra often reveal singlet signals corresponding to NH proton next to the quinoxaline ring .Chemical Reactions Analysis

Reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo are common. The process of DNA intercalation by these compounds causes substantial changes in DNA structure .Physical And Chemical Properties Analysis

These compounds show weak luminescent properties in MeCN solution . They exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure Elucidation

Research in the field of heterocyclic chemistry has led to the development of various synthetic pathways to triazoloquinazoline derivatives. Chernyshev et al. (2008) detailed the synthesis and structural analysis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], highlighting the methods for obtaining highly specific triazoloquinazoline structures through condensation and hydrogenation reactions (Chernyshev et al., 2008). Such methodologies are crucial for the synthesis of complex molecules like the one , offering insights into the versatility and reactivity of these heterocyclic frameworks.

Biological Activity and Applications

The triazoloquinazoline core has been the subject of various studies aimed at exploring its biological activities. One study by Danylchenko et al. (2016) focused on the synthesis, computer prediction of biological activity, and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This research revealed potential antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction, categorized as slightly toxic or practically nontoxic substances (Danylchenko et al., 2016). Such findings underscore the potential therapeutic applications of triazoloquinazoline derivatives in medicine, excluding their use as drugs per se but focusing on their pharmacological potential.

Mecanismo De Acción

Target of Action

Quinazoline derivatives, which this compound is a part of, have been found to have a wide range of biopharmaceutical activities . They have been used in the development of drug candidates due to their diverse pharmacological effects .

Mode of Action

It’s known that quinazoline derivatives can interact with various biological targets, leading to a range of therapeutic activities . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.

Biochemical Pathways

Quinazoline derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Result of Action

Quinazoline derivatives have been found to have a range of effects, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc . The specific effects would depend on the exact structure of the derivative and its biological targets.

Direcciones Futuras

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinazoline as antimicrobial agents . Also, to increase the bioactivity of these compounds as antiviral agents, thioamide group is another structural modification that could be achieved . Furthermore, incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinazoline ring could enhance the antimicrobial activity .

Propiedades

IUPAC Name |

2-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O4/c1-16(2)14-30-23(35)19-12-11-17(22(34)27-18-9-7-6-8-10-18)13-20(19)32-24(30)29-31(25(32)36)15-21(33)28-26(3,4)5/h11-13,16,18H,6-10,14-15H2,1-5H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCLIJJUYBYHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide](/img/structure/B2742232.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2742233.png)

![2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2742234.png)

![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2742237.png)

![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)